N-Methyl-o-toluidine
Overview
Description
N-Methyl-o-toluidine can be synthesized by reacting o-toluidine and benzotriazole.
Scientific Research Applications
Hepatic Transcriptomic Alterations
N-Methyl-o-toluidine shows promise in understanding hepatic toxicity mechanisms, as seen in a study focusing on liver transcriptomic data. This data aids in identifying molecular changes indicative of preliminary toxicity risk assessment (Dunnick et al., 2017).
Molecular and Electronic Investigations
Investigations into the molecular and electronic structures of compounds related to this compound, such as p-toluidine, are crucial for understanding complex internal rotations and quadrupole hyperfine structures (Hellweg, 2008).
Electrical Characterization in Polymerization
This compound is significant in polymer studies, particularly in understanding the electrical properties of polymers like Poly(o-toluidine), which are synthesized from o-toluidine (Rajab & Ziadan, 2020).
Organic Semiconductor Applications
The compound has applications in the development of organic semiconductors. Research involving p-toluidine as a precursor in synthesizing new organic compounds highlights its relevance in semiconductor material science (Al‐Hossainy & Zoromba, 2018).
Functionalization and Synthetic Methods
This compound's functionalization and synthetic methods are studied for creating derivatives using carbon dioxide for N-protection, showcasing its versatility in organic synthesis (Katritzky et al., 1990).
Photobactericidal Efficacy Studies
Studies examining the bactericidal efficacy of toluidine blue derivatives highlight the compound's potential in medical applications, particularly in targeting various microorganisms (Usacheva, Teichert, & Biel, 2001).
Photodynamic Treatment Applications
This compound derivatives like toluidine blue are used in photodynamic treatment of conditions such as onychomycosis, emphasizing its clinical utility (Tardivo, Wainwright, & Baptista, 2015).
Environmental Fate and Toxicology
The environmental fate and metabolism of related compounds like o-toluidine in marine bivalves provide insights into the ecological impact and toxicological significance of such compounds (Knezovich & Crosby, 1985).
Safety and Hazards
N-Methyl-o-toluidine is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .
Future Directions
While specific future directions for N-Methyl-o-toluidine are not detailed in the search results, it’s worth noting that there is ongoing research into the use of related compounds in the formation of intrinsically conducting polymers . These polymers have potential applications in supercapacitors, sensors, and protective coatings .
Mechanism of Action
Target of Action
N-Methyl-o-toluidine, also known as N,2-Dimethylaniline, is a tertiary amine . It primarily targets enzymes and proteins involved in metabolic pathways . The specific targets can vary depending on the biological system and the environmental conditions.
Mode of Action
This compound interacts with its targets through a variety of mechanisms. It can undergo many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce derivatives with nitro groups .
Biochemical Pathways
This compound is involved in several biochemical pathways. It undergoes metabolic N-hydroxylation of its amino groups . The metabolism of this compound involves many competing activating and deactivating pathways, including N-acetylation, N-oxidation, and ring oxidation .
Pharmacokinetics
The pharmacokinetics of this compound are complex and depend on various factors. The elimination rates of this compound based on rat plasma versus time curves were generally rapid compared with those of 2,3-; 2,5-; 2,6-; and N,2-dimethylaniline . The primary acetylated metabolites of this compound were more extensively formed than those of 2,3-; 2,5-; 2,6-; and N,2-dimethylaniline .
Result of Action
The result of this compound’s action can lead to various molecular and cellular effects. It has been reported to cause large-scale chromosomal damage in yeast and mammalian cells . It also reportedly becomes haematotoxic after metabolic N-hydroxylation of their amino groups .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the pathways it participates in
Properties
IUPAC Name |
N,2-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-5-3-4-6-8(7)9-2/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWMXYQZKVRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060600 | |
Record name | Benzenamine, N,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-21-2 | |
Record name | N-Methyl-o-toluidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,N-Dimethylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,2-Dimethylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, N,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,N-DIMETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E41NZ1ZY58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.